molecular formula C38H62O10 B1261869 Kahiricoside IV

Kahiricoside IV

Cat. No. B1261869
M. Wt: 678.9 g/mol
InChI Key: JGDWBSJNGPNYBL-IAKNIYQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kahiricoside IV is a natural product found in Astragalus kahiricus with data available.

Scientific Research Applications

Cycloartane Glycosides and Cancer Research

Kahiricoside IV, identified as a cycloartane-type saponin, is one of the compounds isolated from Astragalus kahiricus. Research conducted by Radwan et al. (2004) found that kahiricosides, including Kahiricoside IV, exhibited very weak cytotoxicity against the A2780 ovarian cancer cell line. This suggests potential applications in cancer research, particularly in understanding the interactions between natural compounds and cancer cells (Radwan et al., 2004).

Lymphocyte Proliferation Modulation

Verotta et al. (2002) investigated the effects of various saponins, including Kahiricoside I (a closely related compound to Kahiricoside IV), on lymphocyte proliferation. Their study showed that these saponins, isolated from Astragalus spp., including Astragalus kahiricus, did not exhibit cytotoxicity against human cancer cells but did modulate lymphocyte proliferation. This indicates the potential of Kahiricoside IV and related compounds in immunological research, particularly in the modulation of immune responses (Verotta et al., 2002).

Potential in Clinical and Translational Research

Although not directly studying Kahiricoside IV, Moore et al. (2011) highlighted the importance of pilot studies in clinical and translational research. Given the preliminary nature of the findings on Kahiricoside IV, future research could benefit from well-designed pilot studies to explore its clinical applications more comprehensively (Moore et al., 2011).

properties

Product Name

Kahiricoside IV

Molecular Formula

C38H62O10

Molecular Weight

678.9 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C38H62O10/c1-20(17-39)9-8-10-21(2)28-24(42)16-36(7)26-15-23(41)32-34(4,5)27(11-12-38(32)19-37(26,38)14-13-35(28,36)6)48-33-31(45)30(44)29(43)25(47-33)18-46-22(3)40/h9,21,23-33,39,41-45H,8,10-19H2,1-7H3/b20-9+/t21-,23+,24+,25-,26+,27+,28+,29-,30+,31-,32+,33+,35-,36+,37+,38-/m1/s1

InChI Key

JGDWBSJNGPNYBL-IAKNIYQESA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CO)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)O)C)C)O

Canonical SMILES

CC(CCC=C(C)CO)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O)C)C)O

synonyms

kahiricoside IV

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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